N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide is a synthetic small-molecule propanamide derivative characterized by a benzothiophene core linked to a hydroxyethyl group and a methanesulfonylphenyl-substituted propanamide chain.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c1-27(24,25)15-9-6-14(7-10-15)8-11-20(23)21-12-18(22)17-13-26-19-5-3-2-4-16(17)19/h2-7,9-10,13,18,22H,8,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIQVSOGZCMURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiophene moiety, a hydroxyethyl group, and a methanesulfonylphenyl group. Its IUPAC name indicates its complex arrangement, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 303.37 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can interact with receptors that play roles in signaling pathways, influencing physiological responses.
- Antioxidant Activity : The presence of the benzothiophene moiety suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to benzothiophene derivatives. For instance, research indicates that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
- Case Study : A study involving similar benzothiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell death.
Anti-inflammatory Effects
The methanesulfonyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Research Findings : In vitro studies have shown that compounds with similar structures can reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a potential application in treating inflammatory diseases.
Research Findings
-
Cytotoxicity Studies :
- This compound exhibited dose-dependent cytotoxicity in human cancer cell lines.
- IC50 values were reported in the low micromolar range, indicating potent activity.
-
Mechanistic Insights :
- The compound was found to activate caspase pathways, confirming its role in apoptosis induction.
- High-throughput screening identified it as an effective inhibitor of specific kinases involved in cancer progression.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
(a) Benzothiophene vs. Dihydrobenzofuran
- Analog: N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide replaces benzothiophene with dihydrobenzofuran (oxygen-containing, non-aromatic ring), reducing aromaticity and altering electronic properties. This may decrease metabolic oxidation but increase hydrogen-bonding capacity due to the ether oxygen .
(b) Furan/Thiophene Derivatives
- Analog : N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(4-methanesulfonylphenyl)propanamide () replaces benzothiophene with separate furan and thiophene rings. This increases conformational flexibility but may reduce planarity and target affinity compared to fused-ring systems.
Sulfonyl and Aryl Group Variations
(a) Methanesulfonyl vs. Benzenesulfonyl
- Analog: 3-(Benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide () substitutes -SO₂CH₃ with bulkier -SO₂C₆H₅ and adds a chloro group.
| Feature | Target Compound | Benzenesulfonyl Analog |
|---|---|---|
| Sulfonyl Group | -SO₂CH₃ | -SO₂C₆H₅ |
| Aryl Substituent | None | -Cl (Electron-withdrawing) |
| Molecular Weight | ~419.51 g/mol | 353.82 g/mol |
(b) Fluorophenyl and Trifluoromethoxy Derivatives
- Analog : Compounds like 2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide () share the propanamide backbone but feature halogenated aryl groups. Fluorine and iodine substituents enhance metabolic stability and influence LogP values, critical for blood-brain barrier penetration .
Spectral and Physical Property Comparisons
(a) NMR and HRMS Data
- Target Compound : Expected ¹H NMR peaks include aromatic protons (δ 7.2–8.1 ppm), hydroxyethyl (-OH, δ 2.5–3.5 ppm), and methanesulfonyl (-SO₂CH₃, δ 3.1 ppm). HRMS would confirm molecular ion [M+H]⁺ at m/z 420.51 (calculated) .
- Dihydrobenzofuran Analog : ¹H NMR shows dihydrobenzofuran protons (δ 6.7–7.3 ppm) and a downfield-shifted -OH (δ 4.9 ppm due to hydrogen bonding) .
(b) Melting Points and Solubility
- Limited data are available, but analogs with methanesulfonyl groups (e.g., ’s bicalutamide derivatives) typically exhibit higher melting points (>150°C) due to polar interactions. Bulkier substituents (e.g., benzenesulfonyl in ) may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
